molecular formula C6H5F3N2O2 B109948 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1255735-09-1

3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B109948
CAS No.: 1255735-09-1
M. Wt: 194.11 g/mol
InChI Key: AXJCNOQHTJLWDH-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with difluoromethyl, fluoro, and carboxylic acid groups, making it a versatile intermediate in the synthesis of various biologically active molecules.

Mechanism of Action

Target of Action

The primary target of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in energy production by catalyzing the oxidation of succinate to fumarate in the citric acid cycle .

Mode of Action

The compound acts by inhibiting the activity of succinate dehydrogenase . It binds to the SDH enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the normal flow of electrons in the respiratory chain and the production of ATP, leading to the death of the organism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle or TCA cycle), specifically the conversion of succinate to fumarate . By inhibiting SDH, the compound disrupts this cycle, leading to a decrease in ATP production. This energy deficit can have downstream effects on various other biochemical processes that depend on ATP, ultimately leading to cell death .

Pharmacokinetics

The presence of fluorine atoms in the molecule could potentially enhance its metabolic stability and bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of SDH, leading to disruption of the citric acid cycle and a decrease in ATP production . This energy deficit can lead to the death of the organism. Given its use as an intermediate in the synthesis of fungicides , the compound is likely to have a significant effect on fungal cells.

Biochemical Analysis

Biochemical Properties

It is known that this compound can be used to prepare difluoromethyl pyrazole carboxamide compounds, which can act as succinate dehydrogenase inhibitors . These inhibitors can interact with the succinate dehydrogenase enzyme, disrupting its function and leading to the death of the fungus.

Cellular Effects

The cellular effects of 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid are primarily observed in fungi. As a succinate dehydrogenase inhibitor, it disrupts the function of this enzyme, which plays a crucial role in the citric acid cycle, a key metabolic pathway. This disruption can lead to the death of the fungus, making this compound a potent fungicide .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the succinate dehydrogenase enzyme. By inhibiting this enzyme, it disrupts the citric acid cycle, leading to a buildup of succinate and a lack of fumarate. This imbalance can disrupt cellular metabolism, leading to the death of the fungus .

Temporal Effects in Laboratory Settings

Given its role as a succinate dehydrogenase inhibitor, it is likely that its effects would be observed shortly after exposure, as the disruption of the citric acid cycle can quickly lead to cellular death .

Dosage Effects in Animal Models

Given its potency as a fungicide, it is likely that it would have significant effects at high doses .

Metabolic Pathways

This compound is involved in the citric acid cycle, as it inhibits the succinate dehydrogenase enzyme. This enzyme is responsible for converting succinate to fumarate, a key step in the cycle .

Transport and Distribution

Given its small size and polar nature, it is likely that it can easily diffuse across cell membranes .

Subcellular Localization

The subcellular localization of this compound is likely to be within the mitochondria, as this is where the citric acid cycle takes place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and fluoro substituents. One common method starts with the reaction of ethyl difluoroacetoacetate with methyl hydrazine to form the pyrazole ring. This intermediate is then subjected to fluorination and carboxylation reactions to yield the final product .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen substituents on the pyrazole ring .

Scientific Research Applications

3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Benzovindiflupyr
  • Bixafen
  • Fluxapyroxad
  • Isopyrazam
  • Pydiflumetofen
  • Sedaxane

Uniqueness

Compared to these similar compounds, 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid stands out due to its unique substitution pattern on the pyrazole ring, which enhances its binding affinity and specificity towards succinate dehydrogenase. This structural uniqueness contributes to its superior efficacy and broader spectrum of activity against various fungal pathogens .

Properties

IUPAC Name

3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-11-5(9)2(6(12)13)3(10-11)4(7)8/h4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJCNOQHTJLWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 400 ml of a 1N sodium hydroxyde aqueous solution, was added dropwise 67.5 g of a solution (10% molar) of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl fluoride in tetrahydrothiophene 1,1-dioxide. The temperature was kept below 20° C. during the addition. After 2 hours of stirring at room temperature, the reaction mixture was carefully acidified to pH 2 with concentrated aqueous hydrochloric acid. The resulting white precipitate was filtered, washed with water, and dried to yield 6 g of 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a white solid.
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3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl fluoride
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Synthesis routes and methods II

Procedure details

To 400 ml of a 1N sodium hydroxyde aqueous solution, is added dropwise 67.5 g of a solution (10% molar) of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl fluoride in tetra-hydrothiophene-1,1-dioxide. The temperature is kept below 20° C. during the addition. After 2 hours of stirring at room temperature, the reaction mixture is carefully acidified to pH 2 with concentrated aqueous hydrochloric acid. The resulting white precipitate is filtered, washed with water, and dried to yield 6 g of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm: 3.90 (s, 3H); 7.22 (t, 1H, JHF=53.55 Hz); 13.33 (s, 1H).
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67.5 g
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3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl fluoride
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Synthesis routes and methods III

Procedure details

To 400 mL of a 1N sodium hydroxide aqueous solution, is added dropwise 67.5 g of a solution (10% molar) of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl fluoride in tetra-hydrothiophene-1,1-dioxide. The temperature is kept below 20° C. during the addition. After 2 hours of stirring at room temperature, the reaction mixture is carefully acidified to pH 2 with concentrated aqueous hydrochloric acid. The resulting white precipitate is filtered, washed with water, and dried to yield 6 g of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm: 3.90 (s, 3H); 7.22 (t, 1H, JHF=53.55 Hz); 13.33 (s, 1H).
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0 (± 1) mol
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reactant
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solution
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67.5 g
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3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl fluoride
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Synthesis routes and methods IV

Procedure details

A suspension of 79.7 g (350 mmol) of periodic acid in 640 ml absolute acetonitrile was stirred for 30 min. To this was added 56.6 g (318 mmol) of 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde at 0° C. and a solution of 1.4 g (6 mmol) of pyridinium chlorochromate in 130 ml dry acetonitrile. The reaction mixture was stirred for 2.5 hours at room temperature. 1600 ml of ethyl acetate was added to the reaction mixture and the separated organic phase was washed consecutively with brine/water(1:1), saturated sodium metabisulfite and brine. Then the organic phase was dried with sodium sulphate, and evaporated under vacuum to give the expected product as a pale yellow solid.
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79.7 g
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640 mL
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56.6 g
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1.4 g
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1600 mL
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130 mL
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Synthesis routes and methods V

Procedure details

To 400 ml of a 1N sodium hydroxide aqueous solution, was added dropwise 67.5 g of a solution (10% molar) of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl fluoride in tetrahydrothiophene 1,1-dioxide. The temperature was kept below 20° C. during the addition. After 2 hours of stirring at room temperature, the reaction mixture was carefully acidified to pH 2 with concentrated aqueous hydrochloric acid. The resulting white precipitate was filtered, washed with water, and dried to yield 6 g of 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
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solution
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67.5 g
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reactant
Reaction Step One
Name
3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl fluoride
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0 (± 1) mol
Type
reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
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Reactant of Route 4
3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

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